6-Aminoquinoline-5-carboxylic acid
Description
Its molecular framework enables diverse chemical reactivity and biological interactions, making it a candidate for pharmaceutical development, particularly in antimicrobial and anticancer research .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-aminoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-7-3-4-8-6(2-1-5-12-8)9(7)10(13)14/h1-5H,11H2,(H,13,14) |
InChI Key |
ZJQLHLFAVMGGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=O)O)N)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Reactivity Insights
- Reactivity: 5-Aminoquinoline derivatives react with chloroformates to form carbamates (e.g., ethyl quinoline-5-carbamate, m.p. 137°C) . The position of the amino group influences reaction efficiency; for example, this compound may exhibit distinct acylation pathways compared to its positional isomers.
- Biological Activity: Amino-substituted quinolines demonstrate varied antimicrobial potency. The 6-amino-5-carboxy configuration may optimize hydrogen bonding with bacterial targets, whereas chloro or methyl analogs prioritize hydrophobic interactions .
Preparation Methods
Nitration-Reduction Pathways
The introduction of amino groups at position 6 of quinoline often begins with nitration followed by reduction. Traditional nitration of quinoline using mixed acid (HNO₃/H₂SO₄) predominantly yields 5- and 8-nitroquinoline due to the electron-deficient nature of the pyridine ring. However, directed nitration strategies using protecting groups or meta-directing auxiliaries can enhance regioselectivity for position 6. For example, prior sulfonation at position 8 directs nitration to position 6, achieving 6-nitroquinoline-8-sulfonic acid, which is subsequently desulfonated. Reduction of 6-nitroquinoline to 6-aminoquinoline typically employs catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron/HCl, with yields exceeding 85% under optimized conditions.
Carboxylation Strategies for Position 5
Introducing the carboxylic acid group at position 5 has been achieved through two primary routes:
-
Oxidation of 5-Methylquinoline : Treatment of 5-methylquinoline with strong oxidizers like KMnO₄ in acidic media converts the methyl group to a carboxylic acid. This method, however, suffers from overoxidation side reactions, limiting yields to 60–70%.
-
Carbonyl Insertion Reactions : Palladium-catalyzed carbonylation of 5-bromoquinoline derivatives under CO pressure (0.5–1.0 MPa) in methanol generates methyl 5-quinolinecarboxylate, which is hydrolyzed to the free acid. This approach, adapted from methodologies in patent CN112142661A, offers superior regiocontrol and scalability.
Modern Catalytic Approaches
Bromination-Carbonylation Sequence
A two-step protocol inspired by recent patents demonstrates high efficiency:
-
Bromination : 6-Aminoquinoline is treated with bromine (Br₂) in H₂SO₄ at 0–5°C using Ag₂SO₄ as a catalyst, yielding 5-bromo-6-aminoquinoline. The silver ion mitigates polybromination, achieving 75–80% regioselectivity for position 5.
-
Carbonylation : The brominated intermediate undergoes palladium-catalyzed (PdCl₂) carbonylation in methanol/DMF under 0.8 MPa CO at 75°C, forming methyl 6-aminoquinoline-5-carboxylate (81% yield). Acidic hydrolysis (HCl/H₂O) then provides the target carboxylic acid.
Key Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂ (2 eq), H₂SO₄, 0°C, 12 h | 42–48 |
| Carbonylation | PdCl₂ (5 mol%), CO (0.8 MPa), 75°C | 78–81 |
| Hydrolysis | 6M HCl, reflux, 4 h | 95–98 |
Directed C–H Activation
Transition metal-catalyzed C–H functionalization has emerged as a powerful tool for late-stage carboxylation. Using a palladium/ligand system, position 5 of 6-aminoquinoline undergoes direct carboxylation with CO₂ under mild conditions (50°C, 1 atm). This method avoids pre-functionalization but currently achieves moderate yields (55–60%), necessitating further catalyst development.
Regioselectivity Challenges and Solutions
Competing Substitution Patterns
The electron-withdrawing carboxylic acid group at position 5 deactivates the quinoline ring, complicating subsequent amination at position 6. To circumvent this, sequential functionalization is preferred:
-
Amino-first approach : Install the amino group at position 6 before carboxylation. Bromination of 6-aminoquinoline occurs preferentially at position 5 due to ortho/para-directing effects of the –NH₂ group.
-
Carboxy-first approach : Introduce the carboxylic acid via directed metalation. A tert-butoxycarbonyl (Boc) group at position 8 directs lithium-halogen exchange to position 5, enabling carboxylation with CO₂.
Solvent and Temperature Effects
-
Bromination : Lower temperatures (0–5°C) favor mono-bromination, while higher temperatures (>20°C) promote di-bromination.
-
Carbonylation : Polar aprotic solvents (DMF, NMP) enhance Pd catalyst activity, reducing reaction times from 24 h to 6 h.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Bromination-Carbonylation | High regioselectivity, scalable | Requires handling of Br₂ and CO | 65–70 |
| Directed C–H Activation | Step-economical, no pre-halogenation | Low catalyst turnover | 50–55 |
| Nitration-Oxidation | Uses inexpensive reagents | Poor regiocontrol, side products | 40–45 |
Q & A
Q. What synthetic methodologies are commonly employed for 6-Aminoquinoline-5-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of quinoline derivatives often involves condensation reactions, such as the Pfitzinger reaction, which utilizes isatin and ketones in alkaline media to form the quinoline backbone . For this compound, introducing the amino and carboxylic acid groups may require sequential functionalization. Optimization can be achieved by adjusting reaction temperature, solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., sodium acetate). Post-synthesis purification via column chromatography or recrystallization improves yield and purity.
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Based on safety data for analogous quinoline-carboxylic acids (e.g., 5-Acetylquinoline-3-carboxylic acid), handle the compound in a fume hood to avoid inhalation. Use nitrile gloves, lab coats, and eye protection. Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation. Electrostatic charge buildup should be mitigated by grounding equipment .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substitution patterns on the quinoline ring.
- HPLC with UV detection (λ ~254 nm) to assess purity (>95%).
- Mass spectrometry (ESI-MS) for molecular weight verification.
- Elemental analysis to validate empirical formula (e.g., C₁₁H₁₀N₂O₂) .
Advanced Research Questions
Q. What mechanistic insights explain intermediate formation during the synthesis of this compound?
- Methodological Answer : Mechanistic studies using DFT calculations can model reaction pathways, such as the cyclization step in Pfitzinger-like reactions. Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks amino group incorporation. Kinetic studies under varying pH and temperature conditions reveal rate-determining steps, such as imine formation or decarboxylation .
Q. How should researchers resolve contradictions in reported biological activity data for quinoline-carboxylic acid derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using:
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Use quantum mechanical software (e.g., Gaussian, ORCA) to calculate:
Q. How can researchers improve the aqueous solubility of this compound for in vivo studies?
- Methodological Answer : Modify physicochemical properties through:
Q. What are the challenges in scaling up the synthesis of this compound for preclinical trials?
- Methodological Answer : Address scalability issues by:
Q. How does pH influence the stability of this compound in biological buffers?
- Methodological Answer : Conduct accelerated stability studies using:
Q. What green chemistry approaches minimize waste in the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
